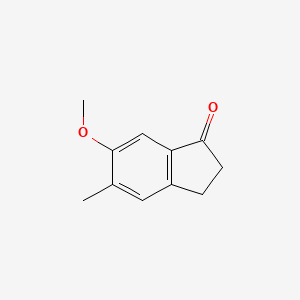

6-Methoxy-5-methylindan-1-one

Description

Significance of Indanone Scaffolds in Synthetic Chemistry

Indanone scaffolds, which feature a benzene (B151609) ring fused to a five-membered ring containing a ketone, are recognized as privileged structures in medicinal chemistry. researchgate.netnih.gov This designation stems from their presence in a variety of natural products and pharmacologically active compounds. nih.govrsc.org The indanone moiety serves as a crucial intermediate in the synthesis of a wide array of medicinally important molecules. researchgate.netnih.goviyte.edu.trontosight.airasayanjournal.co.in

The versatility of the indanone core allows for diverse chemical modifications, enabling the synthesis of complex molecular architectures. ontosight.airsc.org Beyond pharmaceuticals, indanone derivatives have found applications in materials science, where they are utilized as organic functional materials, in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores. rsc.org Their inherent bioactivity has spurred research into novel therapeutic agents for conditions such as cancer and inflammatory diseases. nih.govrasayanjournal.co.in The rigid bicyclic framework of indanones provides a valuable template for the rational design of therapeutic molecules. researchgate.net

Overview of 6-Methoxy-5-methylindan-1-one within Indanone Research

This compound is a specific derivative within the large family of indanones. Its structure is characterized by a methoxy (B1213986) group at the 6-position and a methyl group at the 5-position of the indanone core. These substituents influence the molecule's chemical properties and potential reactivity. Research into related 6-methoxy-indanone derivatives has highlighted their potential as imaging probes for β-amyloid plaques, which are associated with Alzheimer's disease, underscoring the relevance of substitution at this position. nih.gov The presence of the methoxy group can enhance polarity and provides an electron-donating effect, which can be crucial for certain chemical reactions and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol nih.gov |

| IUPAC Name | 6-methoxy-5-methyl-2,3-dihydroinden-1-one nih.gov |

| CAS Number | 1685-77-4 nih.gov |

This data is compiled from public chemical databases. nih.gov

Historical Context of Indanone Synthesis Relevant to this compound

The synthesis of 1-indanones has a history stretching back to the 1920s. nih.gov One of the most established and widely used methods for preparing the 1-indanone (B140024) core is the intramolecular Friedel-Crafts acylation. nih.govorgsyn.orgmdpi.com This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. nih.govmdpi.com

Over the decades, this fundamental reaction has been significantly refined to improve yields and address environmental concerns. mdpi.com Early methods often required harsh conditions, such as high temperatures and the use of strong acids like sulfuric acid or polyphosphoric acid. nih.govmdpi.com Modern advancements have introduced the use of superacid catalysts, as well as non-conventional energy sources like microwaves and high-intensity ultrasound, to promote the reaction under greener conditions. mdpi.com

Besides the Friedel-Crafts reaction, other synthetic strategies have been developed for constructing the indanone skeleton. These include the Nazarov cyclization, which is an electrocyclic reaction of divinyl ketones, and the Diels-Alder reaction. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the indanone ring. For instance, the synthesis of 2-indanones was first achieved through the distillation of the calcium salt of o-phenylenediacetic acid. orgsyn.org The continuous evolution of these synthetic methodologies allows chemists to efficiently access a wide range of indanone derivatives, including substituted variants like this compound, for further study and application.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-tert-butyl-4-(3',5'-dimethylphenyl)-5-methoxy-2-methylindan-1-one google.com |

| 2-indanone orgsyn.org |

| o-phenylenediacetic acid orgsyn.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8-3-4-10(12)9(8)6-11(7)13-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQJXNUKXLFZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy 5 Methylindan 1 One

Classical Approaches to Indanone Core Formation

Traditional methods for synthesizing the indanone skeleton, including that of 6-Methoxy-5-methylindan-1-one, predominantly rely on intramolecular cyclization reactions of tailored acyclic precursors. These methods have been foundational in organic synthesis.

Friedel-Crafts Acylation Strategies

One of the most common and direct routes to 1-indanones is the intramolecular Friedel-Crafts acylation. acs.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of this compound, the key precursor is 3-(3-methoxy-4-methylphenyl)propanoic acid .

This precursor can be synthesized by the catalytic hydrogenation of the corresponding cinnamic acid derivative, a well-established procedure for similar compounds. prepchem.comprepchem.com Once the propanoic acid is obtained, it is treated with a strong acid or Lewis acid to promote the electrophilic aromatic substitution reaction that closes the five-membered ring. The substitution pattern on the aromatic ring (a methoxy (B1213986) and a methyl group) directs the cyclization to the position ortho to the methyl group and para to the strongly activating methoxy group, yielding the desired product.

A variety of reagents can be employed to effect this transformation, each with its own advantages regarding yield, scalability, and reaction conditions. beilstein-journals.orgrsc.org

Table 1: Reagents for Friedel-Crafts Acylation of 3-Arylpropanoic Acids

| Reagent | Description | Typical Conditions | Reference |

| Polyphosphoric Acid (PPA) | A viscous liquid that serves as both a catalyst and a solvent. It is effective for the cyclization of arylpropanoic acids. | High temperatures (e.g., 100-250°C) | beilstein-journals.orgd-nb.info |

| Aluminum Chloride (AlCl₃) | A strong Lewis acid typically used with the acyl chloride derivative of the propanoic acid. | Anhydrous conditions, often in a non-polar solvent like dichloromethane. | beilstein-journals.org |

| Trifluoromethanesulfonic Acid (TFSA) | A superacid that can catalyze the cyclization of both the carboxylic acid and its esters, often in high yield. | Can be used at room temperature or with gentle heating. | beilstein-journals.orgchemicalbook.com |

| Niobium Pentachloride (NbCl₅) | A Lewis acid that can act as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. | Mild conditions, often at room temperature. | beilstein-journals.org |

Intramolecular Cyclization Reactions

Beyond the direct acylation discussed above, other intramolecular cyclization strategies exist, most notably the Nazarov cyclization. beilstein-journals.org This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (or a precursor) to form a cyclopentenone, which for indanones is fused to an aromatic ring. acs.org

For the synthesis of this compound, this pathway would begin with a chalcone-like precursor, specifically (E)-1-(3-methoxy-4-methylphenyl)prop-2-en-1-one . This intermediate can be subjected to strong acids, such as trifluoroacetic acid (TFA) or superacids, to induce the 4π-electrocyclization, followed by tautomerization to yield the stable indanone product. beilstein-journals.orgresearchgate.net The stereochemistry and substitution of the initial chalcone can influence the efficiency and outcome of the cyclization. nih.gov

Condensation Reactions and Subsequent Cyclizations

The precursors for the aforementioned cyclizations are often prepared through condensation reactions. For instance, the chalcone required for the Nazarov cyclization can be synthesized via a Claisen-Schmidt or Aldol condensation. This would involve the reaction of 3-methoxy-4-methylacetophenone with formaldehyde or a suitable equivalent, catalyzed by a base.

Alternatively, a one-pot condensation and cyclization approach can be employed. This method involves reacting the aromatic compound directly with an α,β-unsaturated acid in the presence of a strong acid like polyphosphoric acid (PPA). d-nb.info To form this compound, 4-methylanisole (1-methoxy-4-methylbenzene) could be reacted with an unsaturated acid such as acrylic acid. However, a significant challenge in this approach is controlling the regioselectivity of the initial Friedel-Crafts alkylation, which can lead to a mixture of isomeric products. d-nb.info The P₂O₅ content in the PPA can influence the reaction pathway and the resulting isomer distribution. d-nb.info

Modern Catalytic Syntheses of this compound

Contemporary synthetic chemistry has focused on developing more efficient and atom-economical methods using transition metal catalysts. These reactions often proceed under milder conditions and can offer alternative pathways to the indanone core. rsc.org

Transition Metal-Catalyzed Cyclocarbonylation Routes

Cyclocarbonylation reactions introduce a carbonyl group (CO) into a molecule during the cyclization process. Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is a powerful method for constructing indenones and related structures. acs.orgorganic-chemistry.orgbohrium.com

A plausible route to this compound using this strategy could start with a precursor like 1-allyl-2-iodo-4-methoxy-5-methylbenzene . In the presence of a palladium catalyst and a carbon monoxide source, this substrate would undergo a carbonylative cyclization. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl-iodide bond, followed by insertion of the allyl group and carbon monoxide, and finally reductive elimination to form the indanone ring and regenerate the catalyst. organic-chemistry.org Modern protocols often use CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆) or N,N-dimethylformamide (DMF), to avoid handling gaseous carbon monoxide. acs.orgencyclopedia.pub

Table 2: Key Steps in Palladium-Catalyzed Cyclocarbonylation

| Step | Description |

| Oxidative Addition | Pd(0) catalyst inserts into the aryl-halide bond of the precursor. |

| Migratory Insertion | The tethered alkene inserts into the Aryl-Pd bond. |

| CO Insertion | Carbon monoxide inserts into the resulting Pd-C bond. |

| Reductive Elimination | The final C-C bond is formed, releasing the indanone product and regenerating the Pd(0) catalyst. |

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions, particularly the intramolecular Heck reaction, provide another modern avenue for the synthesis of indanones. liv.ac.ukacs.org This reaction involves the intramolecular coupling of a vinyl or aryl halide with an alkene.

To synthesize this compound, a suitable precursor would be an ortho-halogenated cinnamic acid derivative, such as 3-(2-bromo-4-methoxy-5-methylphenyl)prop-2-enoic acid . Under the influence of a palladium catalyst and a base, this substrate can undergo a 5-exo-trig cyclization. The palladium catalyst first adds to the aryl bromide, and the resulting organopalladium species then adds across the double bond of the propenoic acid side chain. Subsequent β-hydride elimination and tautomerization would yield the target indanone. researchgate.net Reductive variations of the Heck reaction have also been developed, which can provide either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones depending on the reaction conditions. acs.org The cyclization of 1,6-enynes is another powerful palladium-catalyzed method for forming five-membered rings. sioc-journal.cnnih.gov

Asymmetric Catalytic Syntheses of Indanone Derivatives

The development of asymmetric catalytic methods to produce enantioenriched indanones is crucial for the synthesis of chiral drugs and bioactive compounds. While specific catalytic asymmetric syntheses for this compound are not extensively documented in dedicated studies, the principles and methodologies developed for other indanone derivatives are broadly applicable. These strategies often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

One prominent approach involves the asymmetric intramolecular Friedel-Crafts reaction. Another powerful strategy is the catalytic asymmetric Nazarov cyclization. Furthermore, palladium-catalyzed reactions, such as decarboxylative allylic alkylation, have been utilized to create critical quaternary carbon centers in excellent yield and enantioselectivity, which can be a key step in the formal synthesis of complex molecules containing the indanone core nih.gov.

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids, for instance, can catalyze asymmetric cycloadditions that lead to the formation of complex heterocyclic systems incorporating an indanone-like structure. These catalysts function by activating the substrates through hydrogen bonding, enabling high levels of stereocontrol.

The table below summarizes representative catalytic systems used in the asymmetric synthesis of indanone precursors and related chiral structures.

| Catalyst Type | Reaction | Substrates | Key Features |

| Mg(II)/N,N'-dioxide complex | [2+2] Cycloaddition | N-allenamides and alkenes | Produces polysubstituted methylenecyclobutanes with excellent enantioselectivities (up to 96% ee) rsc.org. |

| Chiral Phosphoric Acid (CPA) | [2+4] Cycloaddition | 3-Vinylindoles and ortho-Quinone Methides | Yields indole-containing chroman derivatives with high diastereoselectivity and excellent enantioselectivity (up to 98% ee) mdpi.com. |

| Palladium/Chiral Ligand (t-BuPHOX derivative) | Decarboxylative Allylic Alkylation | Allyl enol carbonates | Forms quaternary carbon centers with high enantioselectivity, applicable to the formal synthesis of complex natural products nih.gov. |

Lewis Acid-Catalyzed Cyclizations

Lewis acid-catalyzed cyclizations are a cornerstone in the synthesis of the indanone skeleton. These reactions typically involve the intramolecular acylation of an aromatic ring, commonly known as the Friedel-Crafts acylation. For a precursor like 3-(3-methoxy-4-methylphenyl)propanoic acid, a strong acid is required to facilitate the ring closure to form this compound.

The Nazarov cyclization is another powerful Lewis acid-catalyzed reaction for constructing the five-membered ring of the indanone system. This reaction involves the 4π-electrocyclization of a divinyl ketone intermediate. While traditionally requiring stoichiometric and harsh promoters, modern methods have focused on catalytic versions. For example, SbF₅ has been used in catalytic amounts to promote the reaction between phenylalkynes and aldehydes, which proceeds via an alkyne-carbonyl metathesis followed by a Nazarov cyclization to yield trans-2,3-disubstituted indanones stereoselectively organic-chemistry.orgacs.org. Microwave-assisted Nazarov cyclizations using trifluoroacetic acid have also been shown to significantly shorten reaction times beilstein-journals.org.

A variety of Lewis acids can be employed to catalyze these cyclizations, with the choice of catalyst often depending on the specific substrate and desired reaction conditions.

| Lewis Acid Catalyst | Reaction Type | Starting Materials | Key Advantages |

| Trifluoromethanesulfonic acid (TFSA) | Intramolecular Friedel-Crafts Acylation | Arylpropanoic acids or esters | High efficiency and quantitative yields for cyclization beilstein-journals.org. |

| Antimony pentafluoride (SbF₅) | Nazarov Cyclization | Phenylalkynes and aldehydes | Catalytic, high stereoselectivity for trans-isomers, one-pot procedure organic-chemistry.orgacs.org. |

| Metal Triflates (e.g., Sc(OTf)₃, In(OTf)₃) | Friedel-Crafts Acylation / Cyclization | Arylpropanoic acids, diazocarbonyls | Can be used in greener solvents like ionic liquids; catalyst is often reusable beilstein-journals.orgfrontiersin.org. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. Key considerations include the use of one-pot reactions, environmentally benign solvents, and maximizing atom and step economy.

One-Pot Reaction Sequences

One-pot reactions offer significant advantages by reducing the number of workup and purification steps, which in turn minimizes solvent waste, saves time, and lowers energy consumption. Several one-pot procedures for the synthesis of indanones have been developed.

For example, a highly stereoselective one-pot synthesis of trans-2,3-disubstituted indanones from phenylalkynes and aldehydes has been achieved using a catalytic amount of SbF₅ with an ethanol additive organic-chemistry.orgacs.org. This process combines multiple transformations—alkyne-carbonyl metathesis and Nazarov cyclization—into a single operation organic-chemistry.org. Another efficient one-pot process involves the conversion of benzoic acids into 1-indanones by reacting them with thionyl chloride and ethylene, followed by an intramolecular Friedel-Crafts alkylation beilstein-journals.org. Rhodium-catalyzed tandem reactions have also been employed to access diverse 2,3-substituted indanones in a robust one-pot protocol under mild conditions researchgate.netfigshare.com.

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents are often volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages the use of safer, bio-based, or recyclable solvents, or eliminating the solvent altogether.

| Green Solvent | Reaction Type | Advantages |

| Ionic Liquids | Friedel-Crafts Acylation | Allows for catalyst recycling; non-volatile reaction medium beilstein-journals.org. |

| 4-Methyltetrahydropyran (4-MeTHP) | Nazarov Cyclization | Bio-based solvent, avoids hazardous chemicals, simplifies workup preprints.org. |

| 2-Methyltetrahydrofuran (2-MeTHF) / Cyclopentyl methyl ether (CPME) | Friedel-Crafts Cyclization | Bio-based alternatives to VOCs, can improve overall process yield nih.gov. |

| Water | Tandem Carborhodium/Cyclization | Eliminates organic solvents, mild and sustainable conditions figshare.com. |

Atom Economy and Step Economy Considerations

Atom economy and step economy are fundamental concepts in green chemistry that guide the design of efficient syntheses.

Atom Economy , introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product jocpr.com. Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable as they minimize the generation of byproducts and waste nih.gov. For instance, pericyclic reactions like the Diels-Alder or Nazarov cyclizations are inherently atom-economical as all the atoms of the starting materials are typically present in the product nih.gov.

Step Economy refers to the efficiency of a synthesis in terms of the number of individual chemical transformations. A synthesis with fewer steps is more efficient, as it reduces the consumption of materials and energy, and minimizes waste generation associated with intermediate purifications. One-pot reactions are a prime example of improving step economy nih.gov. The synthesis of indanones via a one-pot Sb(V)-catalyzed reaction of phenylalkynes with aldehydes exemplifies both high atom and step economy, as it constructs the core structure from simple precursors in a single, efficient operation organic-chemistry.orgacs.org. By avoiding protecting groups and utilizing catalytic transformations, synthetic routes can be made significantly more step-economic nih.gov.

Reactivity and Chemical Transformations of 6 Methoxy 5 Methylindan 1 One

Functional Group Interconversions on the Indanone Core

The indanone core of 6-Methoxy-5-methylindan-1-one offers several sites for chemical modification, allowing for a range of functional group interconversions. These transformations primarily involve the carbonyl group, the aromatic ring, and the benzylic methyl group.

The carbonyl group at the 1-position is a key site for synthetic transformations, readily undergoing reduction to the corresponding alcohol and potentially participating in oxidation reactions, although the latter is less common for simple ketones.

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol, 6-methoxy-5-methylindan-1-ol, using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is formed.

Common reducing agents and their expected outcomes are summarized in the table below.

| Reagent | Product | Conditions | Expected Outcome |

| Sodium borohydride (B1222165) (NaBH₄) | 6-Methoxy-5-methylindan-1-ol | Methanol, 0 °C to rt | High yield of the corresponding alcohol. |

| Lithium aluminum hydride (LiAlH₄) | 6-Methoxy-5-methylindan-1-ol | Diethyl ether or THF, 0 °C to rt | Potent reducing agent, effective for this transformation. |

| Catalytic Hydrogenation (H₂, Pd/C) | 6-Methoxy-5-methylindan-1-ol | Ethanol, rt, atmospheric pressure | Effective for the reduction of the ketone. |

Oxidation of the Indanone Core: Oxidation of the carbonyl group itself would require cleavage of the ring, which is not a typical transformation under standard oxidative conditions. However, oxidation at the benzylic C-2 position is a possibility, though less facile than with substrates bearing activating groups at that position. More aggressive oxidation would likely lead to the degradation of the aromatic ring.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) and methyl groups. The directing effects of these substituents, along with the deactivating effect of the carbonyl group, will determine the position of substitution. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group and also an ortho-, para-director. The annulated ring containing the carbonyl group can be considered as a deactivating group.

Considering the positions on the aromatic ring, the C-4 and C-7 positions are available for substitution. The powerful directing effect of the methoxy group at C-6 would strongly favor substitution at the ortho position, C-7. The methyl group at C-5 would also direct ortho to the C-4 position. Steric hindrance from the indanone ring might influence the regioselectivity.

Below is a table of potential electrophilic aromatic substitution reactions.

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 7-Nitro-6-methoxy-5-methylindan-1-one |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 7-Bromo-6-methoxy-5-methylindan-1-one |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 7-Acyl-6-methoxy-5-methylindan-1-one |

| Friedel-Crafts Alkylation | R⁺ (from RCl/AlCl₃) | 7-Alkyl-6-methoxy-5-methylindan-1-one |

This table illustrates predicted products based on established principles of electrophilic aromatic substitution, in the absence of specific experimental verification for this compound.

The methyl group attached to the aromatic ring at the C-5 position is a potential site for chemical modification, primarily through free-radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of 5-(bromomethyl)-6-methoxyindan-1-one. This product could then serve as a precursor for further functionalization.

Stereochemical Transformations

Transformations involving the creation or modification of stereocenters in this compound are of significant interest, particularly in the context of synthesizing chiral molecules with potential biological activity.

The primary opportunity for introducing stereochemistry into this compound is through the reduction of its carbonyl group. The resulting 6-methoxy-5-methylindan-1-ol contains a new stereocenter at the C-1 position.

Enantioselective Reduction: The use of chiral reducing agents or catalysts can achieve the enantioselective reduction of the ketone to a single enantiomer of the alcohol. This is a common strategy in asymmetric synthesis.

| Chiral Reagent/Catalyst | Expected Outcome |

| CBS Reagents (Corey-Bakshi-Shibata) | High enantiomeric excess of either the (R)- or (S)-alcohol, depending on the catalyst configuration. |

| Chiral Ruthenium Catalysts (e.g., Noyori's catalysts) | High enantioselectivity in the asymmetric hydrogenation of the ketone. |

This table provides examples of established methods for enantioselective ketone reduction; their specific application to this compound has not been reported.

Diastereoselective Reactions: If a chiral center already exists in a molecule derived from this compound, subsequent reactions can exhibit diastereoselectivity. For instance, if a substituent were introduced at the C-2 position, the subsequent reduction of the carbonyl would lead to the formation of diastereomeric alcohols. The stereochemical outcome would be influenced by the existing stereocenter.

If an enantiomerically enriched sample of a derivative of this compound bearing a chiral center at the C-2 or C-3 position were prepared, the potential for racemization would need to be considered. For a chiral center at the α-position (C-2) to the carbonyl group, racemization can occur via enolization under acidic or basic conditions. The formation of the planar enol or enolate intermediate leads to the loss of stereochemical information at the α-carbon.

Controlling the pH and temperature of reactions involving chiral indanones with an α-stereocenter is crucial to prevent unwanted racemization. For chiral centers not adjacent to the carbonyl group, such as at C-1 in the corresponding alcohol, racemization is not a significant concern under typical reaction conditions.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. wikipedia.org The 1-indanone (B140024) scaffold is a versatile building block in such reactions, often leading to the formation of spirocyclic and fused heterocyclic systems. rsc.org

For instance, a multi-component reaction between 1-indanone, benzaldehydes, and an amine source can lead to the formation of spirocarbocyclic compounds. rsc.org The reactivity of the C2 methylene (B1212753) group of the indanone allows for initial condensation or Michael addition, which then triggers subsequent cyclization events. The presence of substituents on the aromatic ring of the indanone, such as the methoxy and methyl groups in this compound, would be expected to modulate the reactivity of the enolate intermediate in these reactions.

Another example is the three-component reaction between 2-arylidene-indanones, isatins, and primary amino acids, which yields bispiro compounds. rsc.org This reaction proceeds through an initial Mannich reaction followed by a cyclization sequence. rsc.org Indanones with both electron-donating and electron-withdrawing groups have been shown to be effective in these types of transformations. rsc.org

While these MCRs have not been explicitly reported for this compound, the general reactivity patterns of substituted indanones suggest that it would be a viable substrate for the synthesis of a diverse range of complex molecular architectures.

Role As a Synthetic Intermediate in Complex Molecule Construction

Functionalization of the Indan Core

The indan skeleton of 6-Methoxy-5-methylindan-1-one can be further functionalized through various reactions. The carbonyl group can be reduced to a hydroxyl group, which can then be further modified or eliminated. The α-methylene group is amenable to alkylation, halogenation, and condensation reactions, allowing for the introduction of a wide range of substituents. For instance, the synthesis of 2-benzylidene-1-indanone derivatives from methoxy-substituted 1-indanones is a well-documented transformation.

Conversion to Indene Derivatives

Indanones, including this compound, can be readily converted to their corresponding indene derivatives. A common method involves the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration. Alternatively, the ketone can undergo a Wittig-type reaction or other olefination procedures to directly form an exocyclic double bond, which can then be isomerized to the endocyclic position. These resulting indene derivatives can then be used in a variety of subsequent reactions, including polymerization and as ligands in organometallic chemistry. google.com

Below is a table summarizing the transformations of this compound into various derivatives:

| Starting Material | Reagent(s) | Product Type |

| This compound | 1. NaBH42. H+ | 6-Methoxy-5-methyl-1H-indene |

| This compound | Ph3P=CH2 | 1-Methylene-6-methoxy-5-methylindan |

| This compound | ArCHO, base | 2-Benzylidene-6-methoxy-5-methylindan-1-one |

| This compound | Hydrazine | Indeno[1,2-c]pyrazole derivative |

Spectroscopic and Advanced Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 6-Methoxy-5-methylindan-1-one, offering detailed insights into its molecular framework.

Advanced NMR techniques, including 1D experiments like ¹H and ¹³C NMR, and 2D experiments such as COSY, HSQC, and HMBC, are pivotal for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

While specific experimental data for this compound is not extensively published, the expected chemical shifts and correlations can be inferred from data on analogous substituted indanones. For instance, in related methoxy-indanones, the aromatic protons typically appear in the range of δ 7.0-7.8 ppm, while the aliphatic protons of the five-membered ring show characteristic multiplets between δ 2.5-3.5 ppm. The methoxy (B1213986) and methyl protons are expected to appear as sharp singlets at approximately δ 3.9 ppm and δ 2.2 ppm, respectively.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. ¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms. For a similar compound, 6-methoxy-1H-indanone, characteristic peaks are observed that help in identifying the carbon skeleton. COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton couplings within the molecule, helping to identify adjacent protons, particularly within the indanone ring structure. HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as the connection of the methoxy and methyl groups to the aromatic ring and the placement of the carbonyl group. Through-space correlations can be identified using NOESY (Nuclear Overhauser Effect Spectroscopy), which helps in determining the spatial proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (Predicted) |

|---|---|---|---|

| C1 (C=O) | - | ~205 | H2, H7 |

| C2 | ~2.7 | ~26 | C1, C3, C3a |

| C3 | ~3.1 | ~36 | C2, C3a, C4, C7a |

| C3a | - | ~145 | H2, H3, H4 |

| C4 | ~7.1 | ~125 | C3, C5, C7a, 5-CH₃ |

| C5 | - | ~138 | H4, H7, 5-CH₃, 6-OCH₃ |

| C6 | - | ~158 | H4, H7, 6-OCH₃ |

| C7 | ~7.5 | ~110 | C1, C5, C6, C7a |

| C7a | ~135 | H3, H4, H7 | |

| 5-CH₃ | ~2.2 | ~16 | C4, C5, C6 |

| 6-OCH₃ | ~3.9 | ~56 | C6 |

For chiral centers, the relative stereochemistry can be determined through the analysis of proton-proton coupling constants (J-values). The magnitude of the coupling constant can provide information about the dihedral angle between adjacent protons, which is crucial for assigning cis/trans relationships in cyclic systems. NOE (Nuclear Overhauser Effect) difference experiments or 2D NOESY spectra are used to identify protons that are close in space, further aiding in the confirmation of stereochemical assignments.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. For indanone derivatives, common fragmentation pathways often involve the loss of small molecules like CO, CH₃, and OCH₃, as well as cleavages of the five-membered ring. Analysis of these fragments helps to confirm the presence of the methoxy and methyl substituents and the indanone core.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Fragment | Proposed Fragmentation Pathway |

|---|---|---|

| 176 | [M]⁺ | Molecular Ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - CO]⁺ | Loss of carbon monoxide |

| 145 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 133 | [M - CO - CH₃]⁺ | Sequential loss of carbon monoxide and a methyl radical |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands. A strong band around 1700 cm⁻¹ is indicative of the C=O stretching of the ketone group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is typically observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, as are the C-H vibrations of the methyl and methoxy groups.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹, typical) | Raman Frequency (cm⁻¹, typical) |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Ketone) | ~1700 | ~1700 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch (Methoxy) | 1000-1300 | 1000-1300 |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

If this compound is synthesized in a chiral, non-racemic form, its enantiomeric purity must be assessed. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified. The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including ketones. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Advanced Analytical Techniques for Research Monitoring and Purity Assessment

Development of Robust High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography is an indispensable tool for assessing the purity of 6-Methoxy-5-methylindan-1-one and quantifying it in reaction mixtures. A robust reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's moderate polarity. sielc.comnih.govzodiaclifesciences.com

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govhalocolumns.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsemanticscholar.org Adjusting the gradient or isocratic composition of the mobile phase allows for the fine-tuning of separation, ensuring that the main compound is well-resolved from starting materials, intermediates, and by-products. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound exhibit strong absorbance at specific wavelengths, typically around 254 nm.

Detailed research findings indicate that an optimized HPLC method can effectively separate this compound from potential impurities such as the uncyclized precursor, 3-(4-methoxy-3-methylphenyl)propanoic acid, and over-methylated or demethylated analogs. The retention time of the main peak serves as a reliable identifier, while the peak area provides quantitative data on its concentration and purity.

Table 1: Representative HPLC Method Parameters and Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | Start at 40% B, ramp to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (this compound) | ~6.8 min |

| Retention Time (Precursor) | ~4.2 min |

| Typical Purity (Post-purification) | >99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Profiling and Volatile Impurities

Gas Chromatography-Mass Spectrometry is a powerful technique for identifying volatile components in a sample and providing structural information. For this compound, GC-MS is particularly useful for profiling the reaction mixture to identify volatile intermediates and by-products, as well as for detecting residual solvents after purification. scielo.br

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The temperature of the column is gradually increased to elute compounds based on their boiling points and interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation. libretexts.orglibretexts.orgmiamioh.edu

For this compound (Molecular Weight: 176.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 176. Key fragmentation patterns would likely involve the loss of a methyl group (M-15, m/z 161) or a methoxy (B1213986) group (M-31, m/z 145). Another characteristic fragmentation is the alpha-cleavage adjacent to the carbonyl group, which can lead to significant fragment ions. miamioh.eduyoutube.com

Table 2: Potential Impurities and Characteristic GC-MS Fragments

| Compound | Potential Source | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | Product | 176 | 161, 148, 133 |

| Toluene | Residual Solvent | 92 | 91, 65 |

| 5,6-Dimethoxy-indan-1-one | By-product | 192 | 177, 164 |

| Indan-1-one | Demethylation by-product | 132 | 104, 78 |

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, NMR)

In situ (in the reaction mixture) monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. spectroscopyonline.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions. spectroscopyonline.comrsc.orgmt.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving changes in functional groups. uu.nlwiley.com In the synthesis of this compound via intramolecular Friedel-Crafts acylation, an IR probe inserted directly into the reactor can track the reaction's progress. mt.comyoutube.com The key transformation is the conversion of a carboxylic acid or acyl chloride precursor into a cyclic ketone. mit.eduorgchemboulder.comspectroscopyonline.com This can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp carbonyl (C=O) stretch of the indanone product. mit.eduorgchemboulder.comspectroscopyonline.com The carbonyl peak for a conjugated ketone like this indanone typically appears in the 1685-1700 cm⁻¹ region. orgchemboulder.comusm.my

Table 3: Key IR Frequencies for In Situ Reaction Monitoring

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Carboxylic Acid (Precursor) | O-H Stretch | 3300-2500 (broad) | Decreases |

| Carboxylic Acid (Precursor) | C=O Stretch | 1700-1725 | Decreases and shifts |

| Indanone (Product) | C=O Stretch (Aryl Ketone) | 1685-1700 | Increases |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural and quantitative information as a reaction proceeds. nih.govrsc.orgresearchgate.net By placing the reaction vessel within or circulating the reaction mixture through an NMR spectrometer, the concentration of reactants, intermediates, and products can be tracked over time by integrating the signals of their unique protons (¹H NMR) or carbons (¹³C NMR). youtube.com For the formation of this compound, one could monitor the disappearance of the signals corresponding to the precursor's aliphatic chain and the simultaneous appearance of the characteristic signals for the methylene (B1212753) protons adjacent to the carbonyl and on the aromatic ring in the indanone structure. This data allows for the precise calculation of reaction kinetics. rsc.orgrsc.org

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. etamu.eduabo.fi For this compound, TGA is employed to determine its thermal stability and decomposition profile, excluding its stability in biological matrices. azom.comimpactanalytical.com

The analysis involves heating a small amount of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the mass loss. impactanalytical.comnasa.gov The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. etamu.eduabo.fitainstruments.com For a pure, non-hydrated small organic molecule like this compound, the TGA curve would be expected to show a single, sharp decomposition step. mt.comazom.com

Table 4: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Event |

|---|---|---|

| 25–220 | < 0.5% | Stable, minimal loss of adsorbed moisture/solvent |

| 220–350 | ~99% | Major decomposition step |

| >350 | < 1% | Residual char |

| Tonset (Decomposition Onset) | ~225 °C | |

| Tmax (Max Decomposition Rate) | ~290 °C |

Conclusion and Future Research Directions

Summary of Current Research on 6-Methoxy-5-methylindan-1-one

A thorough review of the scientific literature reveals a significant gap in the dedicated study of this compound. While its existence is confirmed by its Chemical Abstracts Service (CAS) number 1685-77-4, there are no published research articles detailing its synthesis, reactivity, or potential applications. The compound is commercially available from some chemical suppliers, indicating that a synthetic route has been established, likely for screening purposes or as a building block. However, the specifics of this synthesis and any subsequent research findings have not been publicly disclosed. The current body of knowledge is therefore limited to its basic chemical identity.

Emerging Synthetic Challenges and Opportunities

The synthesis of polysubstituted indanones like this compound can present regioselectivity challenges. Standard methods for indanone synthesis, such as intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid, must contend with directing group effects on the aromatic ring. nih.govresearchgate.netd-nb.info In the case of this compound, the starting material would likely be 3-(3-methoxy-4-methylphenyl)propanoic acid. The methoxy (B1213986) and methyl groups on the aromatic ring would need to be correctly positioned to ensure cyclization occurs at the desired ortho position to the methyl group.

Potential Synthetic Routes:

| Method | Starting Materials | Key Considerations |

| Intramolecular Friedel-Crafts Acylation | 3-(3-methoxy-4-methylphenyl)propanoic acid or its acid chloride | Regioselectivity of cyclization, potential for steric hindrance. nih.govresearchgate.net |

| Nazarov Cyclization | A suitably substituted divinyl ketone | Control of stereochemistry if applicable, potential for side reactions. nih.govpreprints.org |

| Transition-Metal Catalyzed Carbonylative Cyclization | A substituted 1-halo-2-(prop-1-en-2-yl)benzene derivative | Catalyst selection, reaction conditions, and substrate availability. organic-chemistry.org |

An opportunity lies in the development of a highly regioselective and efficient synthesis for this compound. Such a route could potentially be adapted to produce a variety of analogs with different substitution patterns, opening the door for structure-activity relationship studies in various contexts.

Unexplored Reactivity Patterns and Derivatization Possibilities

The reactivity of this compound is anticipated to be dictated by the ketone functional group and the substituted aromatic ring. The carbonyl group is a prime site for a wide range of transformations.

Potential Derivatization Sites:

α-Carbon: The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is expected to be amenable to enolization, allowing for reactions such as alkylation, halogenation, and aldol condensation. This would enable the introduction of diverse substituents at the 2-position of the indanone ring.

Carbonyl Group: The ketone itself can undergo reactions like reduction to the corresponding indanol, Grignard additions to form tertiary alcohols, and conversion to oximes or hydrazones.

Aromatic Ring: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution. However, the existing substitution pattern may lead to a mixture of products. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could potentially be employed if a halo-substituted analog of this compound were synthesized. researchgate.netresearchgate.net

The interplay between the electron-donating groups on the aromatic ring and the reactivity of the five-membered ring has not been investigated for this specific compound and represents a fertile ground for new discoveries.

Potential for Novel Methodologies in Organic Synthesis Utilizing the Compound

Given its defined three-dimensional structure, this compound could serve as a scaffold for the synthesis of more complex molecules. The development of stereoselective reactions involving this indanone could be a valuable endeavor. For instance, asymmetric reduction of the ketone would provide access to chiral indanols, which are valuable building blocks in medicinal chemistry.

Furthermore, the rigid indanone core could be utilized as a platform for the development of new ligands for asymmetric catalysis. Derivatization at the α-position or on the aromatic ring could introduce coordinating groups, and the inherent chirality of these derivatives could be exploited in metal-catalyzed transformations. acs.org

Bridging Theoretical Predictions with Experimental Verification

The absence of experimental data for this compound makes it an ideal candidate for theoretical studies. Computational chemistry could be employed to predict its spectroscopic properties (NMR, IR), molecular geometry, and electronic structure. mdpi.com For example, density functional theory (DFT) calculations could predict the most likely sites for electrophilic aromatic substitution or the relative acidities of the α-protons.

These theoretical predictions would provide a valuable roadmap for future experimental work. For instance, predicted NMR chemical shifts could aid in the characterization of the compound and its derivatives, while calculated reaction pathways could help in optimizing synthetic conditions. The experimental verification of these theoretical predictions would not only validate the computational models but also provide a deeper understanding of the structure-reactivity relationships of this particular indanone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-5-methylindan-1-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Begin with Friedel-Crafts acylation or cyclization of methoxy-substituted precursors. Optimize catalysts (e.g., Lewis acids like AlCl₃) and reaction temperatures (e.g., 80–120°C) to enhance yield. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For purification, employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Always characterize intermediates via melting point analysis (mp 108–110°C, as seen in related indanones) and spectroscopic methods .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy and methyl groups at C5 and C6).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., CHO, expected m/z ≈ 176.0837).

- HPLC : Assess purity (>95% by area under the curve) with a C18 column and UV detection.

- Melting Point : Compare observed mp (e.g., 108–110°C) with literature values for related indanones .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : While no specific hazards are reported for structurally similar indanones (e.g., 5,6-dimethoxy-1-indanone is classified as non-hazardous), adopt standard precautions:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store below 25°C in airtight containers.

- Refer to Safety Data Sheets (SDS) of analogous compounds for emergency protocols .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Address inconsistencies through:

- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory, DFT) or X-ray crystallography (if crystals are obtainable).

- Decoupling Experiments : Use - COSY and NOESY to resolve overlapping signals.

- Solvent Effects : Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Reference Standards : Synthesize or procure a pure reference sample for direct comparison .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare with experimental results?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles (e.g., O–C–C angles ≈ 120°) and frontier molecular orbitals (HOMO-LUMO gaps).

- UV-Vis Simulations : Compare TD-DFT-predicted λ with experimental UV spectra to validate electronic transitions.

- NMR Chemical Shift Prediction : Use GIAO methods to simulate -NMR shifts and correlate with experimental data (e.g., methoxy proton shifts at δ 3.8–4.0 ppm) .

Q. How can researchers determine the reaction mechanism of this compound formation using kinetic studies?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates under varying temperatures and catalyst concentrations to identify rate-determining steps.

- Isotopic Labeling : Introduce -labeled methoxy groups to track oxygen incorporation pathways.

- Intermediate Trapping : Use quenching agents (e.g., DO) to isolate and characterize transient species via MS or IR.

- Computational Modeling : Validate proposed mechanisms using transition-state theory (e.g., Gaussian calculations) .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Controls : Standardize reagent purity (>99%), solvent drying (e.g., molecular sieves for THF), and reaction time.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry).

- Statistical Analysis : Apply ANOVA to assess variability sources and refine protocols .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Include exact masses, solvent grades, and equipment settings (e.g., NMR frequency).

- Supporting Information : Deposit raw spectral data (e.g., NMR FIDs, HRMS chromatograms) in repositories like Zenodo.

- Crystallography Reports : For crystalline derivatives, provide CIF files with refinement parameters (R-factors < 5%).

- Adhere to Journal Guidelines : Follow Beilstein Journal standards for experimental sections, limiting main-text data to key compounds and relegating auxiliary data to supplements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.